molecular formula C14H18N2O5S B214229 Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate

Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate

Cat. No. B214229
M. Wt: 326.37 g/mol
InChI Key: UJGRTEHMCZQAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. This compound is also known as ECT, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

ECT inhibits DHFR by binding to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is required for DNA synthesis. This inhibition leads to the depletion of nucleotide pools and ultimately leads to cell death. ECT has been shown to be more potent than the commonly used DHFR inhibitor, methotrexate, and it has a broader spectrum of activity against different types of cancer cells.
Biochemical and Physiological Effects:
ECT has been shown to have a significant impact on cellular metabolism, leading to the depletion of nucleotide pools and the inhibition of DNA synthesis. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ECT has also been shown to have antibacterial and antiviral activities, making it useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

ECT has several advantages for lab experiments, including its potency, broad spectrum of activity, and low toxicity. However, it is also challenging to synthesize and requires specialized equipment and expertise. ECT is also relatively unstable and requires careful storage and handling.

Future Directions

There are several future directions for research on ECT, including the development of new derivatives with improved potency and selectivity. ECT has also shown promise as a potential treatment for viral infections, and further research is needed to explore this potential application. Additionally, the mechanism of action of ECT is not fully understood, and further studies are needed to elucidate the molecular pathways involved in its activity.
Conclusion:
In conclusion, Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. The synthesis method of ECT involves the reaction of 2-acetylthiophene with tetrahydrofuran-2-carboxylic acid, followed by the reaction with ethyl carbamate in the presence of a catalyst. ECT has been shown to have antitumor, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs. Further research is needed to explore the potential applications of ECT and to develop new derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis of ECT involves the reaction of 2-acetylthiophene with tetrahydrofuran-2-carboxylic acid, followed by the reaction with ethyl carbamate in the presence of a catalyst. The final product is obtained after purification using column chromatography. The purity of ECT is determined by high-performance liquid chromatography (HPLC), and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

ECT has been used in various scientific research applications, including drug discovery, biochemistry, and medicinal chemistry. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is an essential enzyme for the biosynthesis of nucleotides. ECT has been shown to have antitumor, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.

properties

Product Name

Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

ethyl 4-carbamoyl-3-methyl-5-(oxolane-2-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C14H18N2O5S/c1-3-20-14(19)10-7(2)9(11(15)17)13(22-10)16-12(18)8-5-4-6-21-8/h8H,3-6H2,1-2H3,(H2,15,17)(H,16,18)

InChI Key

UJGRTEHMCZQAAX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)N)C

Origin of Product

United States

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